molecular formula C33H35FO10S B14117799 (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate

(3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B14117799
M. Wt: 642.7 g/mol
InChI Key: CDYLFWAPIPVWHT-JTCDBNCGSA-N
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Description

The compound (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule characterized by multiple functional groups, including acetoxymethyl, fluorophenyl, thiophenyl, and methoxytetrahydropyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic synthesis. The process begins with the preparation of the core tetrahydropyran ring, followed by the introduction of the acetoxymethyl and methoxy groups. The fluorophenyl and thiophenyl groups are then attached through a series of coupling reactions. The final step involves the acetylation of the hydroxyl groups to form the triacetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also involve rigorous purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

(3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate: has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate: is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H35FO10S

Molecular Weight

642.7 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[3-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-methoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C33H35FO10S/c1-18-11-12-24(15-23(18)16-25-13-14-29(45-25)26-9-7-8-10-27(26)34)33(39-6)32(43-22(5)38)31(42-21(4)37)30(41-20(3)36)28(44-33)17-40-19(2)35/h7-15,28,30-32H,16-17H2,1-6H3/t28-,30-,31+,32-,33?/m1/s1

InChI Key

CDYLFWAPIPVWHT-JTCDBNCGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4F

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4F

Origin of Product

United States

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